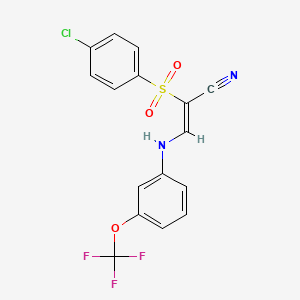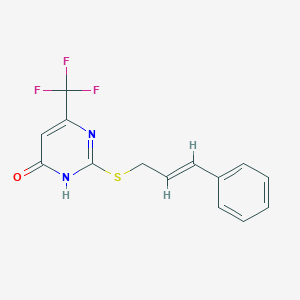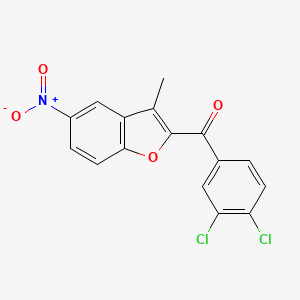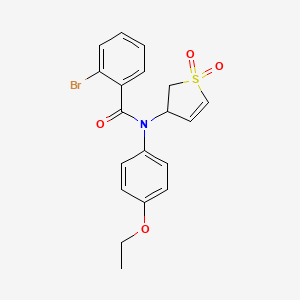
2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile is a chemical entity that appears to be related to various sulfonamide compounds which have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the chlorophenyl group and the sulfonamide linkage are present in compounds that have been synthesized and evaluated for their biological activities, including antagonism at the GABA B receptor and antitumor properties .
Synthesis Analysis
The synthesis of related compounds with chlorophenyl and sulfonamide components typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds was achieved by reacting chlorinated acids with specific reagents to yield compounds that were evaluated as GABA B receptor antagonists . Although the exact synthesis of 2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using various analytical techniques such as IR spectroscopy and X-ray crystallography. For example, the molecular structure of a related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was confirmed by these methods, providing insights into the geometrical parameters and the stability of the molecule . These techniques could be used to analyze the molecular structure of 2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile as well.
Chemical Reactions Analysis
The reactivity of sulfonamide compounds can be inferred from studies on similar molecules. For instance, sulfonamides have been evaluated for their antitumor properties, where they act as cell cycle inhibitors by disrupting tubulin polymerization or causing a decrease in the S phase fraction in cancer cell lines . The chemical reactions and interactions of 2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile with biological targets could be studied in a similar context.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using computational methods such as Hartree-Fock (HF) and density functional theory (DFT). These methods have been used to compute vibrational wavenumbers, analyze hyperpolarizability, and determine charge transfer within molecules. The MEP (molecular electrostatic potential) maps generated by DFT methods provide information on the electron density distribution within the molecule, which is crucial for understanding its reactivity and interactions with other molecules . Similar computational studies could be conducted on 2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile to predict its properties.
Wissenschaftliche Forschungsanwendungen
Polymer Research
A trifluoromethyl-substituted diamine monomer related to 2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile has been used in the synthesis of novel fluorinated polyimides. These polyimides exhibit high thermal stability, good solubility, and mechanical strength, making them suitable for advanced polymer applications (Yang, Su, & Wu, 2005).
Synthesis of Pharmaceutical Agents
The chemical structure of 2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile is similar to compounds synthesized for potential use as pharmaceutical agents. For example, compounds with structural similarities have been studied for their GABA receptor antagonist properties (Abbenante, Hughes, & Prager, 1997).
Advanced Material Synthesis
Derivatives of this compound have been utilized in the synthesis of novel materials such as benzothiazepines, which incorporate a sulfonyl pharmacophore. These compounds have potential applications in material science and medicinal chemistry (Karale, Pratap, Mahalle, & Mane, 2011).
Optical Material Research
Related compounds have been synthesized for the development of polyimide films with excellent optical transmittance and solubility, highlighting their potential use in optical materials (Hu, 2010).
Chemiluminescence Research
Compounds structurally similar to 2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile have been used in the study of chemiluminescence. These studies focus on understanding the photophysical properties and molecular interactions in various states (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Eigenschaften
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-[3-(trifluoromethoxy)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O3S/c17-11-4-6-14(7-5-11)26(23,24)15(9-21)10-22-12-2-1-3-13(8-12)25-16(18,19)20/h1-8,10,22H/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBAMUPRLOSCEK-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide](/img/structure/B2499604.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)
![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)

![2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499626.png)
